molecular formula C9H8N2O2 B079448 1-acetyl-1H-benzimidazol-2-ol CAS No. 14394-91-3

1-acetyl-1H-benzimidazol-2-ol

Cat. No.: B079448
CAS No.: 14394-91-3
M. Wt: 176.17 g/mol
InChI Key: PAEZCOSIWFZPEG-UHFFFAOYSA-N
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Description

1-Acetyl-1H-benzimidazol-2-ol is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are bicyclic structures where a benzene ring is fused to an imidazole ring. This compound is characterized by the presence of an acetyl group at the first position and a hydroxyl group at the second position of the benzimidazole ring. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetyl-1H-benzimidazol-2-ol can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with acetic anhydride under acidic conditions. The reaction typically proceeds as follows:

    Step 1: o-Phenylenediamine reacts with acetic anhydride to form an intermediate.

    Step 2: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. For instance, the use of Amberlite IR-120 as a catalyst has been reported to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-1H-benzimidazol-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can convert the acetyl group to other functional groups.

    Substitution: The hydroxyl group at the second position can be substituted with other groups, leading to diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

1-Acetyl-1H-benzimidazol-2-ol has found applications in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antimicrobial and anticancer treatments.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

1-Acetyl-1H-benzimidazol-2-ol can be compared with other benzimidazole derivatives, such as:

    1H-benzimidazole: The parent compound without any substituents.

    2-aminobenzimidazole: Contains an amino group at the second position.

    2-mercaptobenzimidazole: Contains a thiol group at the second position.

Uniqueness: this compound is unique due to the presence of both an acetyl and a hydroxyl group, which confer distinct chemical properties and biological activities. This combination of functional groups allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-acetyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6(12)11-8-5-3-2-4-7(8)10-9(11)13/h2-5H,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAEZCOSIWFZPEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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